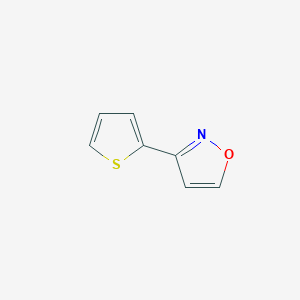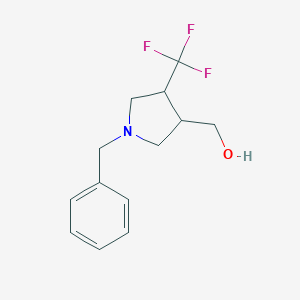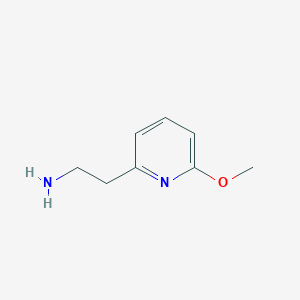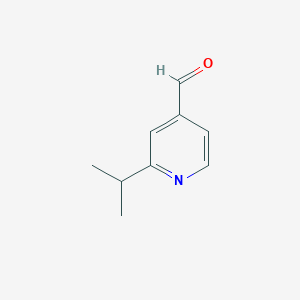
2-Isopropylisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-Isopropylisonicotinaldehyde involves various strategies, including tandem isomerization-aldolization reactions and one-pot synthesis techniques. For example, a study on the synthesis of diastereoisomers using a tandem reaction approach highlights the versatility of these methods in generating complex molecules from simpler precursors (Cuperly, Crévisy, & Grée, 2003). Another approach involves a one-pot synthesis strategy to create thiazolidin-4-ones, showcasing the efficiency of synthesizing functionalized molecules (Cunico, Gomes, Ferreira, Capri, Soares, & Wardell, 2007).
Molecular Structure Analysis
Understanding the molecular structure is crucial for assessing a compound's reactivity and potential applications. Techniques such as X-ray crystallography provide insights into the arrangement of atoms within a molecule, offering a foundation for predicting its chemical behavior. For instance, the characterization of 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones through NMR and X-ray crystallography elucidates the compound's structural aspects, facilitating further chemical reaction studies (Cunico et al., 2007).
Chemical Reactions and Properties
2-Isopropylisonicotinaldehyde and its derivatives participate in various chemical reactions, including isomerization and complexation with metal ions. These reactions not only demonstrate the compound's reactivity but also its potential in synthesizing new materials with unique properties. For instance, the selective complexation of metal ions with derivatives shows the capability of these compounds to form stable complexes, which could be useful in catalysis or material science (Lee et al., 2009).
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
Research on the molecular structure of compounds similar to 2-Isopropylisonicotinaldehyde, such as the study on water/2-propanol mixtures, leverages vibrational sum frequency spectroscopy to understand molecular orientation at interfaces compared to bulk solution behavior. This type of study provides insights into the surface structure and bulk properties of chemical systems, which is crucial for applications in catalysis, material science, and solvent dynamics (Kataoka & Cremer, 2006).
Organic Synthesis and Catalysis
Research has explored the catalytic synthesis of compounds using isopropyl and aldehyde groups. For instance, the catalytic synthesis of 2-isopropyl-1,3-benzodioxolane using phosphotungstic acid supported on activated carbon highlights the potential of isopropyl groups in facilitating reactions that yield high-value chemical products with high efficiency and selectivity (Peng An-shun, 2003).
Environmental Monitoring and Analysis
Compounds bearing the isopropyl group, such as isopropanol, have been studied for their environmental impact and monitoring techniques. For example, a study on the photocatalytic treatment of indoor air optimized the removal of 2-propanol, an isopropyl alcohol, demonstrating the intersection of isopropyl compounds with environmental science and public health (Vildozo et al., 2010).
Sensor Development
Research on the development of sensors, such as those based on SnO2 nanorings for the detection of isopropanol, showcases the importance of isopropyl derivatives in designing highly sensitive and specific sensors for monitoring harmful volatile organic compounds in various settings (Li et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-propan-2-ylpyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(2)9-5-8(6-11)3-4-10-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQIKRPWFZURDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylisonicotinaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


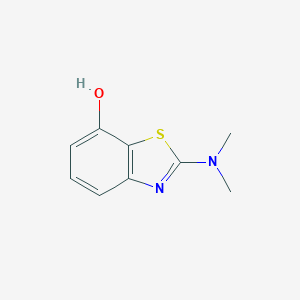
![8-Chloro-[1,3]thiazolo[5,4-G]quinazoline](/img/structure/B62887.png)


![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)
